N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole core, which is known for its diverse biological activities, and a pyridazine ring, which is often incorporated into molecules for its pharmacological properties. The presence of a piperidine moiety further enhances its potential for biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Pyridazine Ring Construction: The pyridazine ring can be synthesized via the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling Reactions: The benzo[d]thiazole and pyridazine intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the Piperidine Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might exhibit therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its heterocyclic structure might also make it useful in the design of new catalysts.
Mechanism of Action
The mechanism of action for N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzo[d]thiazole and pyridazine rings could facilitate binding to active sites, while the piperidine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole are known for their antimicrobial and anticancer activities.
Pyridazine Derivatives: Examples include pyridazine-3-carboxylic acid, which has been studied for its anti-inflammatory properties.
Piperidine Derivatives: 4-methylpiperidine itself is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drugs.
Uniqueness
What sets N-(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-carboxamide apart is the combination of these three pharmacophores in a single molecule. This unique structure could potentially offer a broader range of biological activities and improved pharmacological profiles compared to its individual components.
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-16-10-12-29(13-11-16)23-9-8-20(27-28-23)17-2-5-19(6-3-17)26-24(30)18-4-7-21-22(14-18)31-15-25-21/h2-9,14-16H,10-13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJXLWMJZWJYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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